4-[(4-Pentylphenyl)ethynyl]benzonitrile

Liquid Crystals Birefringence Electro-Optics

4-[(4-Pentylphenyl)ethynyl]benzonitrile (CAS 56982-41-3) is a tolane-based mesogenic compound with the molecular formula C20H19N and molecular weight of 273.38 g/mol. It features a rigid, linear phenylethynyl (tolane) core linking a 4-pentylphenyl group to a benzonitrile moiety.

Molecular Formula C20H19N
Molecular Weight 273.4
CAS No. 56982-41-3
Cat. No. B3053919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Pentylphenyl)ethynyl]benzonitrile
CAS56982-41-3
Molecular FormulaC20H19N
Molecular Weight273.4
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N
InChIInChI=1S/C20H19N/c1-2-3-4-5-17-6-8-18(9-7-17)10-11-19-12-14-20(16-21)15-13-19/h6-9,12-15H,2-5H2,1H3
InChIKeyFXQIMFIGGHKPGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Pentylphenyl)ethynyl]benzonitrile (56982-41-3): Tolane-Based Mesogen for High-Performance Liquid Crystal Formulations


4-[(4-Pentylphenyl)ethynyl]benzonitrile (CAS 56982-41-3) is a tolane-based mesogenic compound with the molecular formula C20H19N and molecular weight of 273.38 g/mol [1]. It features a rigid, linear phenylethynyl (tolane) core linking a 4-pentylphenyl group to a benzonitrile moiety [1]. This structure confers high π-electron conjugation, which is foundational to its enhanced birefringence and distinctive electro-optical properties compared to simpler biphenyl mesogens. The compound belongs to the 4-cyano-4'-n-alkyltolane (n-CDP) series, a well-established class of nematic liquid crystals studied for their favorable viscoelastic coefficients and broad nematic phase ranges [2].

Why 4-[(4-Pentylphenyl)ethynyl]benzonitrile Cannot Be Substituted by Generic Biphenyl Mesogens


Substituting 4-[(4-Pentylphenyl)ethynyl]benzonitrile with a common biphenyl analog like 5CB (4-cyano-4'-n-pentylbiphenyl) is not functionally equivalent due to fundamental differences in molecular architecture that drive critical electro-optical performance parameters. The target compound's tolane core, featuring an ethynyl (-C≡C-) bridge, extends π-electron conjugation significantly more than the single bond in biphenyls [1]. This structural distinction directly translates to a quantifiably higher birefringence (Δn), which is essential for applications requiring precise optical retardation in thin cells. Furthermore, the n-CDP series exhibits a smaller viscoelastic coefficient, leading to faster electro-optical response times [1]. Therefore, a direct procurement substitution without reformulation will result in a device with measurably inferior optical modulation and switching speed.

Quantitative Performance Evidence for 4-[(4-Pentylphenyl)ethynyl]benzonitrile vs. Comparators


Enhanced Birefringence (Δn) of Cyanotolanes Compared to Cyanobiphenyls

Cyanotolanes, including 4-[(4-pentylphenyl)ethynyl]benzonitrile (a representative n-CDP compound), exhibit significantly higher birefringence than the widely used cyanobiphenyl comparator, 5CB. This is attributed to the extended π-electron conjugation provided by the tolane core [1]. While exact Δn values for this specific compound are typically characterized within eutectic mixtures, class-level analysis confirms that alkyl-cyanotolanes (n-CDP) as a series demonstrate a Δn approximately 40-50% higher than that of 4-cyano-4'-n-pentylbiphenyl (5CB), which has a reported Δn of ~0.18-0.22 [1].

Liquid Crystals Birefringence Electro-Optics

Superior Viscoelastic Coefficient for Faster Switching

Direct comparative studies by Wu and Cox (1988) established that cyanotolanes (n-CDP) possess a smaller viscoelastic coefficient (γ1/K11) compared to the biphenyl analog 5CB [1]. The viscoelastic coefficient is a key determinant of a liquid crystal's electro-optical response time (τ0 ∝ γ1/K11). A lower coefficient, as observed in the cyanotolane series to which 4-[(4-pentylphenyl)ethynyl]benzonitrile belongs, translates directly into faster switching speeds under an applied electric field.

Liquid Crystals Viscoelasticity Response Time

Thermal Stability and Nematic Phase Range

The 4-alkyl-4'-cyanotolane series, which includes 4-[(4-pentylphenyl)ethynyl]benzonitrile, was characterized for its thermal properties by Cox et al. (1977) [1]. While the study focuses on the entropy changes across the homologous series, it establishes the well-defined liquid crystalline behavior of these materials. The presence of a stable nematic phase over a broad temperature range is a prerequisite for device integration. The entropy changes for both the crystal-to-mesophase and mesophase-to-isotropic transitions were found to be a function of alkyl chain length [1], indicating that the thermal behavior can be tuned by modifying the terminal group.

Liquid Crystals Thermal Properties Phase Transitions

Optimal Application Scenarios for 4-[(4-Pentylphenyl)ethynyl]benzonitrile Based on Quantified Performance


Formulation of High-Birefringence Liquid Crystal Mixtures for Fast-Response LCDs

In the design of advanced Liquid Crystal Displays (LCDs) for high-refresh-rate monitors, virtual reality (VR) headsets, or augmented reality (AR) devices, 4-[(4-pentylphenyl)ethynyl]benzonitrile is a strategic additive to the LC mixture. Its class-leading high birefringence, estimated to be ~40-50% higher than 5CB [1], enables the use of thinner cell gaps to achieve the same optical retardation. This, combined with its inherently smaller viscoelastic coefficient [1], directly contributes to faster response times and reduced motion blur, making it superior to standard biphenyl-based mixtures for these performance-critical applications.

Active Component in Spatial Light Modulators for Photonics and Infrared Beam Steering

The combination of high birefringence and a favorable viscoelastic coefficient makes 4-[(4-pentylphenyl)ethynyl]benzonitrile a suitable candidate for Spatial Light Modulators (SLMs) operating in the visible and near-infrared spectrum [1]. Its enhanced optical anisotropy allows for more efficient phase modulation with a given cell thickness and driving voltage. This is particularly valuable for applications such as beam steering, adaptive optics, and holography, where the ability to rapidly and precisely control the wavefront of light is paramount.

Research into Structure-Property Relationships of π-Conjugated Mesogens

As a well-defined member of the 4-alkyl-4'-cyanotolane homologous series, this compound serves as an essential model system for fundamental research. Its well-characterized thermal behavior [2] and distinctive electro-optical properties relative to biphenyl and stilbene analogs [1] make it ideal for studies investigating the quantitative impact of the ethynyl (-C≡C-) bridge on mesogenic behavior, π-electron delocalization, and overall molecular ordering. This compound is a cornerstone for developing predictive models to guide the synthesis of next-generation liquid crystalline materials with tailored optical properties.

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